6alpha-Oxycodol is a semi-synthetic opioid derived from the natural opiate codeine. It is structurally related to oxycodone and is primarily recognized for its analgesic properties. As a metabolite of oxycodone, 6alpha-Oxycodol has garnered interest in pharmacological research due to its potential efficacy and safety profile in pain management.
6alpha-Oxycodol is synthesized from oxycodone through metabolic processes predominantly occurring in the liver, specifically via the action of cytochrome P450 enzymes. The compound can also be obtained through synthetic routes involving chemical modifications of oxycodone itself.
6alpha-Oxycodol belongs to the class of compounds known as opioids, which are characterized by their interaction with opioid receptors in the central nervous system. It is classified under the category of narcotic analgesics, which are used primarily for pain relief.
The synthesis of 6alpha-Oxycodol typically involves the N-demethylation of oxycodone. This reaction is catalyzed by cytochrome P450 3A4, an enzyme that plays a crucial role in drug metabolism.
Technical Details:
The molecular formula of 6alpha-Oxycodol is C18H21NO3, and it features a complex structure typical of opioid compounds. The compound includes several functional groups that contribute to its biological activity.
6alpha-Oxycodol can undergo various chemical reactions:
Technical Details:
The mechanism of action of 6alpha-Oxycodol involves binding to opioid receptors, particularly the mu-opioid receptor subtype. This interaction leads to:
Data:
6alpha-Oxycodol has several applications in scientific research:
6alpha-Oxycodol (also termed nor-6alpha-oxycodol) is a minor N-demethylated metabolite of oxycodone, formed via enzymatic removal of the N-methyl group. This metabolic conversion is mediated primarily by hepatic cytochrome P450 (CYP) enzymes, resulting in a secondary amine structure. Unlike the dominant oxidative metabolite noroxycodone (formed via CYP3A-mediated N-demethylation at the same site), 6alpha-Oxycodol retains the 6-keto moiety of the parent compound but lacks the N-methyl substitution [1] [8]. Subsequent phase II conjugation via UGT enzymes (e.g., glucuronidation) may occur, enhancing hydrophilicity for renal excretion. Table 1 summarizes key metabolic transformations.
Table 1: Metabolic Pathway of Oxycodone to 6alpha-Oxycodol
Precursor | Metabolite | Reaction Type | Key Enzyme(s) | Structural Change |
---|---|---|---|---|
Oxycodone | 6alpha-Oxycodol | N-demethylation | CYP3A4/5 | Removal of -CH₃ from nitrogen |
Oxycodone | Noroxycodone | N-demethylation | CYP3A4/5 | Removal of -CH₃ from nitrogen |
Oxycodone | Oxymorphone | O-demethylation | CYP2D6 | Demethylation at phenolic 3-position |
CYP3A4 and CYP3A5 are the principal isoforms responsible for the N-demethylation of oxycodone to form both noroxycodone and 6alpha-Oxycodol. These isoforms exhibit overlapping substrate specificity but differ in expression patterns:
Though both metabolites arise from oxycodone N-demethylation, nor-6alpha-oxycodol and noroxycodone represent distinct chemical entities due to stereochemical differences at C6:
Table 2: Comparative Properties of N-Demethylated Oxycodone Metabolites
Property | Noroxycodone | 6alpha-Oxycodol |
---|---|---|
Primary Formation Route | CYP3A4/5 N-demethylation | Reduction of noroxycodone? |
Relative Abundance | High (major metabolite) | Low (minor metabolite) |
µ-Opioid Receptor Affinity | Weak (≈0.1× oxycodone) | Negligible |
CNS Penetration | Moderate | Low (high polarity) |
Genetic variability in CYP3A4/5 influences the efficiency of 6alpha-Oxycodol formation:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1